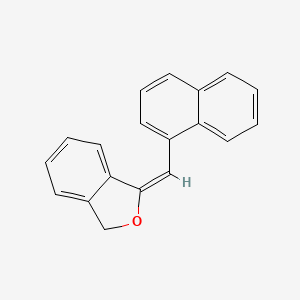
6-Chloro-5-fluoro-3-((Z)-2-nitro-propenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-5-fluoroindole, which serves as the core structure.
Nitroalkene Formation: The nitroalkene moiety is introduced through a reaction between 2-nitropropane and an appropriate aldehyde under basic conditions to form 2-nitroprop-1-en-1-yl.
Coupling Reaction: The final step involves coupling the nitroalkene with the indole core under specific conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the chloro or fluoro substituents.
科学的研究の応用
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(E)-2-nitroprop-1-en-1-ylbenzene: Similar nitroalkene structure but with a benzene ring instead of an indole core.
1-Phenyl-2-nitropropene: Another nitroalkene with a phenyl group, used in similar synthetic applications.
Uniqueness
(Z)-6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole is unique due to its combination of chloro, fluoro, and nitro substituents on an indole core
特性
CAS番号 |
1458665-11-6 |
|---|---|
分子式 |
C11H8ClFN2O2 |
分子量 |
254.64 g/mol |
IUPAC名 |
6-chloro-5-fluoro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6(15(16)17)2-7-5-14-11-4-9(12)10(13)3-8(7)11/h2-5,14H,1H3/b6-2- |
InChIキー |
WLICIRKRCWJTQD-KXFIGUGUSA-N |
異性体SMILES |
C/C(=C/C1=CNC2=CC(=C(C=C21)F)Cl)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CNC2=CC(=C(C=C21)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)



![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)




![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)


![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
